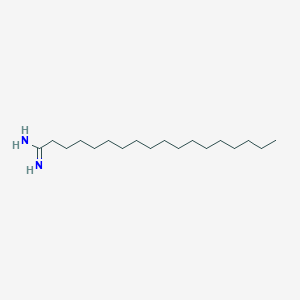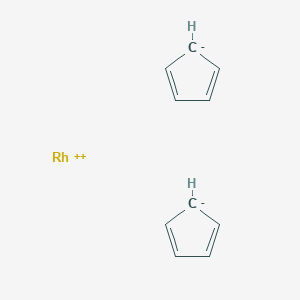
Rhodocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodocene is a chemical compound that has been gaining significant attention in the field of scientific research. It is a metallocene with a rhodium atom sandwiched between two cyclopentadienyl rings. This compound has shown promising results in various applications, including catalysis, material science, and medicinal chemistry.
Applications De Recherche Scientifique
Rhodocene has found various applications in scientific research. It has been used as a catalyst in organic reactions such as C-H activation, asymmetric hydrogenation, and cross-coupling reactions. This compound has also been used in material science for the synthesis of conductive polymers and metal-organic frameworks. In medicinal chemistry, this compound has shown potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent.
Mécanisme D'action
The mechanism of action of Rhodocene is not fully understood. However, studies have suggested that it works by binding to DNA and inhibiting the activity of enzymes involved in DNA replication. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. It has been found to be stable in biological fluids and does not undergo significant metabolism. This compound has also been shown to have low immunogenicity, making it a promising compound for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
Rhodocene has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield. This compound has also been shown to have good solubility in organic solvents. However, this compound has limitations in its use. It is sensitive to air and moisture, and its reactivity can be affected by impurities in the solvent.
Orientations Futures
Rhodocene has significant potential for future research. Some of the future directions include the development of this compound-based catalysts for sustainable chemistry, the use of this compound in drug development for cancer and other diseases, and the exploration of this compound as a potential material for energy storage devices. Additionally, the synthesis of this compound derivatives and their biological activities can be explored.
Conclusion:
This compound is a promising compound that has shown significant potential in various scientific research applications. Its stability, ease of synthesis, and low toxicity make it an attractive compound for drug development. Future research on this compound and its derivatives can lead to the development of new catalysts, materials, and drugs.
Méthodes De Synthèse
The synthesis of Rhodocene involves the reaction of Rhodium(III) chloride hydrate with sodium cyclopentadienide in tetrahydrofuran (THF) solvent. The reaction is carried out under an inert atmosphere, and the product is purified using column chromatography. The yield of this compound is typically between 70-80%.
Propriétés
| 12318-21-7 | |
Formule moléculaire |
C10H10Rh |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;rhodium(2+) |
InChI |
InChI=1S/2C5H5.Rh/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
Clé InChI |
IWAKCRNSZSPDTB-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Rh+2] |
SMILES canonique |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Rh+2] |
| 12318-21-7 | |
Synonymes |
rhodocene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


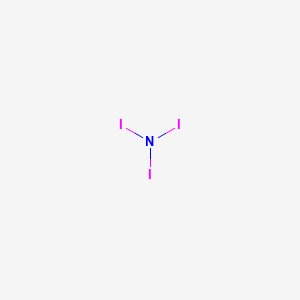
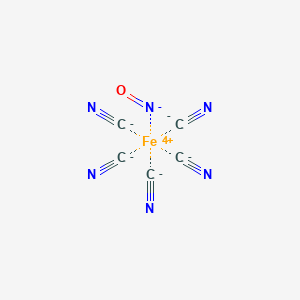
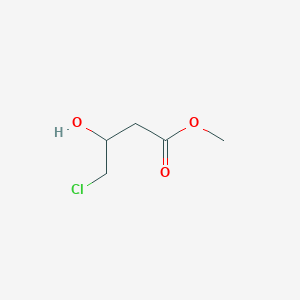

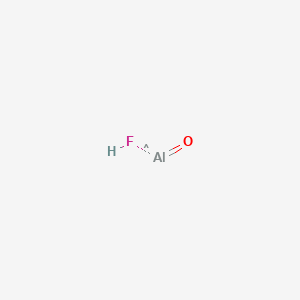


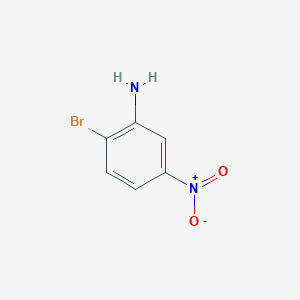
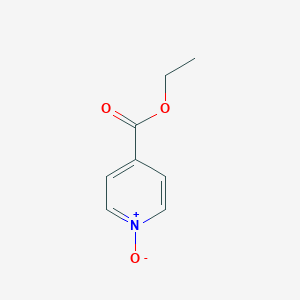
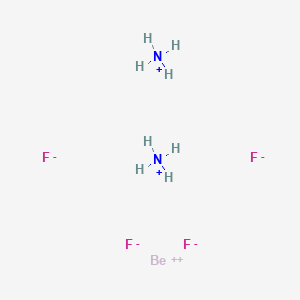
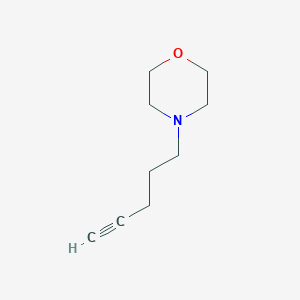
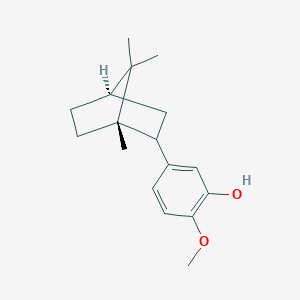
![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)
